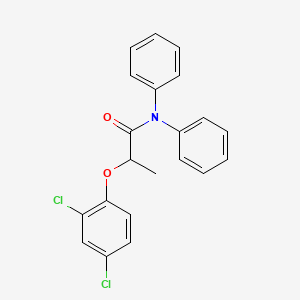![molecular formula C19H30N2O2 B3938631 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide
Vue d'ensemble
Description
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide, also known as IBMPFD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMPFD is a piperidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide involves its ability to bind to the hydrophobic regions of amyloid-beta and alpha-synuclein, thereby preventing their aggregation. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide also enhances the activity of chaperone proteins, which are responsible for the clearance of misfolded proteins from the brain. This dual mechanism of action makes N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide a promising candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of amyloid-beta and alpha-synuclein aggregation, enhancement of chaperone protein activity, and improvement of cognitive function in animal models of Alzheimer's and Parkinson's. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, its relatively high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide analogs with improved pharmacological properties may lead to the discovery of more effective treatments for neurodegenerative diseases.
Applications De Recherche Scientifique
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with the pathogenesis of Alzheimer's and Parkinson's, respectively. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has also been shown to enhance the clearance of these proteins from the brain, which may help to prevent the progression of these diseases.
Propriétés
IUPAC Name |
2-methoxy-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)11-16-6-8-17(9-7-16)12-21-10-4-5-18(13-21)20-19(22)14-23-3/h6-9,15,18H,4-5,10-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZDJRDQAFSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-nitrobenzamide](/img/structure/B3938553.png)
![5-bromo-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3938555.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3938562.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3938567.png)

![N-bicyclo[2.2.1]hept-2-ylmethanesulfonamide](/img/structure/B3938591.png)
![N-ethyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B3938603.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3938605.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![1-({6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938659.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3938668.png)